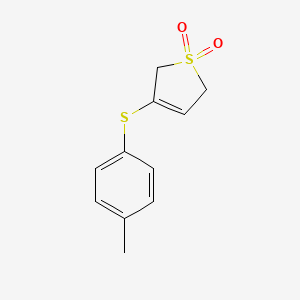

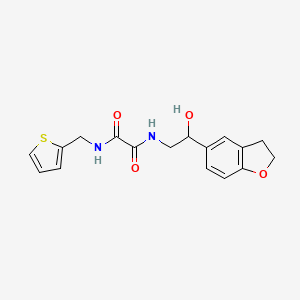

![molecular formula C12H22N2O3 B2965971 Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1357354-17-6](/img/structure/B2965971.png)

Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” is a spirocyclic building block . It was first synthesized by Carreira and coworkers . This compound provides a new area of chemical space with straightforward functional handles for further diversification .

Synthesis Analysis

The synthesis of “Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” typically involves multi-step reactions starting from various piperazine precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS .Molecular Structure Analysis

The molecular structure of “Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” has been elucidated using single-crystal X-ray diffraction analysis . The structure of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation, while its hydrazide derivative exhibited an L-shaped conformation .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates. For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes, demonstrating the potential of piperazine derivatives in catalysis. The tert-butyl group in these derivatives often serves as a protecting group that can be removed under specific conditions to reveal the carboxylic acid functionality for further reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” include its empirical formula (Hill Notation): C11H19NO5S, CAS Number: 1340481-94-8, and Molecular Weight: 277.34 . It is typically in powder form and should be stored at 2-8°C .Scientific Research Applications

Supramolecular Arrangements and Crystallography

Spirocyclic compounds, including derivatives of tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate, have been studied for their supramolecular arrangements and crystallographic characteristics. The research conducted by Graus et al. (2010) investigates the crystal structure of cyclohexane-spirohydantoin derivatives, highlighting how substituents on the cyclohexane ring influence supramolecular arrangements. The absence of solvent molecules in the crystal structures suggests potential applications in the design of solvent-free materials and provides insights into the role of hydrogen bonding in stabilizing these structures (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Conformational Analysis and Peptide Synthesis

The structural rigidity and conformational preferences of spirocyclic compounds make them interesting scaffolds for the synthesis of conformationally restricted pseudopeptides. Fernandez et al. (2002) discuss the synthesis of spirolactams as pseudopeptide surrogates, emphasizing their potential in mimicking natural peptide structures. This research opens avenues for the use of tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate derivatives in designing peptide analogues with specific biological activities (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

Synthesis of Bioactive Compounds

The synthesis of bioactive molecules often requires complex intermediates that can introduce multiple functional groups in a controlled manner. Research by Brock et al. (2012) demonstrates the synthesis of (+)-pseudococaine via ring-closing iodoamination of a tert-butyl 2-hydroxy cycloheptene derivative, underscoring the utility of spirocyclic intermediates in synthesizing structurally complex alkaloids. This highlights the potential application of tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate derivatives in the synthesis of natural products and pharmaceuticals (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Chiral Discrimination and Absolute Configuration Assignment

The ability to determine the absolute configuration of chiral molecules is crucial in the synthesis and study of enantiomerically pure compounds. Chaudhari and Suryaprakash (2013) describe the use of ternary ion-pair complexation for chiral discrimination and absolute configuration assignment of hydroxy acids. The study suggests that derivatives of tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate could be explored as chiral resolving agents or in methodologies for determining the stereochemistry of complex molecules (Chaudhari & Suryaprakash, 2013).

Future Directions

The future directions of “Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” could involve its use as a building block in the synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery . This compound provides a new area of chemical space with straightforward functional handles for further diversification .

Mechanism of Action

Target of Action

The primary targets of Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate are currently unknown. This compound is a spirocyclic building block , which suggests that it may interact with a variety of biological targets

Mode of Action

The exact mode of action of Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3As a spirocyclic building block, it may interact with its targets in a unique manner, potentially leading to changes in cellular function . More detailed studies are required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate are not yet known. Given its structure, it could potentially influence a variety of pathways. Future research will help to clarify the specific pathways and their downstream effects that are influenced by this compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3As a spirocyclic building block, it may have diverse effects depending on the specific targets and pathways it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets and its overall stability .

properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)6-13-4-9(12)5-15/h9,13,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKICTYCRNCDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CNCC2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357354-17-6 |

Source

|

| Record name | tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

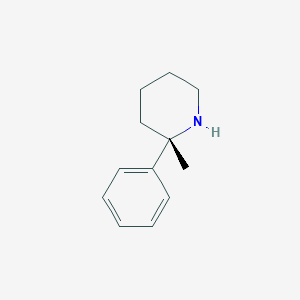

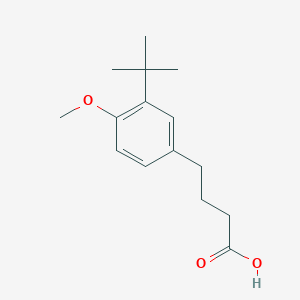

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)

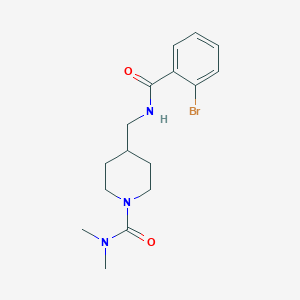

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide](/img/structure/B2965890.png)

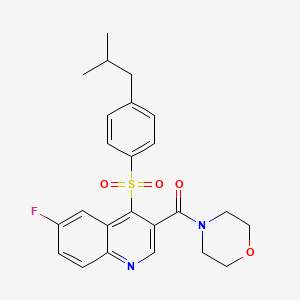

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2965902.png)

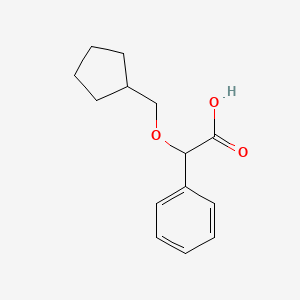

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)

![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)

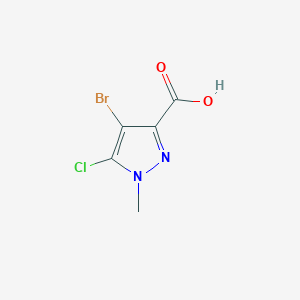

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2965910.png)